molecular formula C24H20N2O4S B298885 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

货号 B298885
分子量: 432.5 g/mol
InChI 键: CZQLAKQHNHBYLF-QGJBXVFPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as PTP1B inhibitor, which is a protein tyrosine phosphatase that regulates insulin signaling and glucose homeostasis. The synthesis method of this compound, its mechanism of action, and its biochemical and physiological effects have been studied in detail.

作用机制

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid inhibits PTP1B by binding to the active site of the enzyme. This results in increased insulin signaling and glucose uptake in cells. The compound has also been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation in cells, which can improve insulin sensitivity and reduce lipid accumulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. The compound has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism in diabetic and obese animals. It has also been shown to reduce inflammation and oxidative stress in these animals. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

实验室实验的优点和局限性

One of the advantages of using 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid in lab experiments is its high potency and specificity for PTP1B inhibition. This allows for precise and targeted modulation of insulin signaling and glucose metabolism. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

未来方向

There are several future directions for research on 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid. One direction is to study its potential therapeutic applications in human subjects with diabetes and other metabolic disorders. Another direction is to investigate its neuroprotective effects in human subjects with neurodegenerative diseases. In addition, future research could focus on improving the solubility and bioavailability of the compound, which would enhance its potential as a therapeutic agent. Finally, the compound could be used as a tool for studying the role of PTP1B in various physiological processes, which could lead to new insights into the mechanisms of insulin signaling and glucose metabolism.

合成方法

The synthesis method of 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves the reaction of 2-furylbenzaldehyde and thiosemicarbazide in ethanol. The resulting product is then reacted with propyl bromide and potassium carbonate in DMF to obtain the final product. The synthesis method has been optimized to yield a high purity product, and the compound has been characterized using various spectroscopic techniques.

科学研究应用

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been extensively studied for its potential use in scientific research. The compound has been shown to inhibit PTP1B, which is a protein tyrosine phosphatase that regulates insulin signaling and glucose homeostasis. Inhibition of PTP1B has been shown to improve insulin sensitivity in animal models of diabetes and obesity. Therefore, this compound has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.

属性

分子式

C24H20N2O4S

分子量

432.5 g/mol

IUPAC 名称

4-[5-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H20N2O4S/c1-2-14-26-22(27)21(31-24(26)25-18-6-4-3-5-7-18)15-19-12-13-20(30-19)16-8-10-17(11-9-16)23(28)29/h3-13,15H,2,14H2,1H3,(H,28,29)/b21-15+,25-24?

InChI 键

CZQLAKQHNHBYLF-QGJBXVFPSA-N

手性 SMILES

CCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/SC1=NC4=CC=CC=C4

SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4

规范 SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。